2-Methyl-2-undecanol

Description

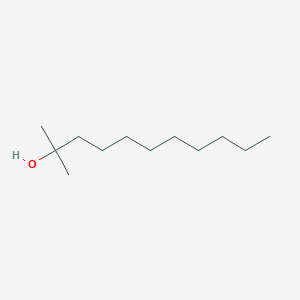

Structure

3D Structure

Properties

Molecular Formula |

C12H26O |

|---|---|

Molecular Weight |

186.33 g/mol |

IUPAC Name |

2-methylundecan-2-ol |

InChI |

InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3 |

InChI Key |

WQUNVSNKFICLRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 2 Methyl 2 Undecanol

Incidental Formation in Complex Organic Transformations

In certain multi-step organic syntheses, 2-Methyl-2-undecanol may emerge as a byproduct, often due to side reactions or over-reactions involving highly reactive intermediates.

Organometallic reagents, such as Grignard reagents, are powerful nucleophiles widely utilized in organic synthesis for carbon-carbon bond formation, particularly in the creation of alcohols fishersci.ca. While these reactions are typically controlled for specific product formation, the inherent reactivity of Grignard reagents can sometimes lead to the generation of unintended byproducts.

A notable instance of this compound forming as a byproduct is observed during the reaction of methylmagnesium bromide with ethyl 2-(diphenylmethylsilyl)decanoate. In a process aimed at preparing an olefin, gas-chromatographic analysis of the crude reaction mixture revealed the presence of several compounds, including ethyl decanoate (B1226879), 2-undecanone (B123061), dimethyldiphenylsilane, and this compound, in addition to the desired olefin cenmed.com.

The formation of this compound in this context can be rationalized through the well-established reactivity of Grignard reagents with esters and ketones. Methylmagnesium bromide (CH₃MgBr) is known to react with esters to yield tertiary alcohols via a double addition mechanism, or ketones via a single addition followed by hydrolysis fishersci.ca. The presence of ethyl decanoate and 2-undecanone in the crude product suggests a sequence where the silylated ester might undergo desilylation or other transformations to expose the ester functionality, or that ethyl decanoate is itself a byproduct or impurity. Subsequently, methylmagnesium bromide could react with ethyl decanoate to form 2-undecanone (after one addition and workup) and further react with 2-undecanone to yield this compound (a tertiary alcohol) upon a second addition of the methyl group.

The byproduct profile from the reaction of methylmagnesium bromide with ethyl 2-(diphenylmethylsilyl)decanoate is summarized below:

| Compound Detected in Crude Mixture | Type of Compound |

| Ethyl 2-(diphenylmethylsilyl)decanoate | Silylated Ester (Starting Material/Intermediate) |

| Ethyl Decanoate | Ester (Byproduct/Intermediate) cenmed.com |

| 2-Undecanone | Ketone (Byproduct/Intermediate) cenmed.com |

| This compound | Tertiary Alcohol (Byproduct) cenmed.com |

| Dimethyldiphenylsilane | Silane (Byproduct) cenmed.com |

| Desired Olefin | Alkene (Main Product) cenmed.com |

Byproduct Generation in Organometallic Reactions

Targeted Synthetic Approaches for this compound

Targeted synthesis involves designed strategies to produce this compound as the primary product. The most common and direct route for synthesizing tertiary alcohols, including this compound, involves Grignard reactions.

The classic Grignard reaction provides a straightforward pathway for the synthesis of this compound. For instance, the reaction of methylmagnesium bromide with 2-undecanone would directly yield this compound fishersci.ca. Alternatively, starting from a decanoic acid ester, such as methyl decanoate or ethyl decanoate, two equivalents of methylmagnesium bromide would be required to form the tertiary alcohol fishersci.ca.

Beyond the traditional Grignard methods, advancements in organic synthesis have led to the exploration of novel reaction pathways for the efficient and selective construction of tertiary alcohols. These include:

Cyanosilylation of Ketones: This method involves the highly diastereo- and enantioselective cyanosilylation of α-branched acyclic ketones, leading to silyl (B83357) cyanohydrins that can be further diversified into tertiary alcohols. This approach offers a route to complex tertiary alcohols with vicinal stereocenters.

Catalytic Asymmetric Meisenheimer Rearrangements: This stereospecific rearrangement offers an efficient entry to acyclic tertiary allylic alcohols, even when the substituents at the newly formed tetrasubstituted stereocenter have similar steric demands.

Metal-Free Conditions: Recent developments include the synthesis of tertiary alcohols through additions to trifluoromethyl ketones under metal-free conditions, showcasing high chemoselectivity.

These novel methodologies, while not always explicitly demonstrated for this compound, represent general strategies that could be adapted for its targeted synthesis, especially when considering the need for specific functional group tolerance or stereochemical control.

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S forms). The development of stereoselective and enantioselective synthetic methods for tertiary alcohols is a significant challenge in organic chemistry due to the inherent steric hindrance and often diminished steric dissimilarity of carbon substituents around the prochiral carbon.

Despite these challenges, considerable progress has been made in the catalytic enantioselective synthesis of tertiary alcohols. Strategies include:

Catalytic Asymmetric Additions to Ketones: This is a primary approach, where chiral catalysts are employed to direct the addition of organometallic reagents to ketones, leading to the preferential formation of one enantiomer. Rational ligand design has been instrumental in developing simple, general, and practical methods for highly enantioselective construction of tertiary alcohols through the direct addition of organomagnesium reagents to ketones.

Dynamic Kinetic Resolution (DKR): While more commonly applied to secondary alcohols, DKR methods have been explored for tertiary alcohols, particularly propargylic alcohols, and can yield enantiopure products. However, racemization of tertiary alcohols through catalytic redox processes is challenging, often requiring alternative strategies based on C-O bond cleavage.

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, reagents, and catalysts plays a crucial role in controlling the stereochemistry of the resulting tertiary alcohol.

These advanced techniques are vital for producing enantiomerically pure this compound, which may be critical for applications where specific stereoisomers exhibit different biological activities or physical properties.

Compound Names and PubChem CIDs

Chemical Reactivity and Transformation Studies of 2 Methyl 2 Undecanol

Investigations into Dehydration Reactions

The dehydration of alcohols is a fundamental reaction in organic synthesis, leading to the formation of alkenes. For tertiary alcohols such as 2-Methyl-2-undecanol, this transformation is particularly facile due to the stability of the reaction intermediates involved.

The acid-catalyzed dehydration of this compound is a standard method for producing branched alkenes. This reaction is typically accomplished by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com The process involves the elimination of a water molecule, resulting in the formation of a carbon-carbon double bond. masterorganicchemistry.com

Given the structure of this compound, the dehydration reaction can theoretically yield two primary isomeric alkenes: 2-methyl-1-undecene (B103759) and 2-methyl-2-undecene (B11940385). The reaction generally follows Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene. masterorganicchemistry.comopenstax.org In this case, 2-methyl-2-undecene (a trisubstituted alkene) is expected to be the predominant product over 2-methyl-1-undecene (a disubstituted alkene).

Table 1: Predicted Products of this compound Dehydration

| Reactant | Catalyst | Major Product (Zaitsev) | Minor Product (Hofmann) |

| This compound | H₂SO₄, Heat | 2-Methyl-2-undecene | 2-Methyl-1-undecene |

The reaction conditions, such as temperature and catalyst concentration, can be optimized to maximize the yield of the desired alkene product. prexams.comgoogle.com

The dehydration of tertiary alcohols like this compound proceeds through a unimolecular elimination (E1) mechanism. masterorganicchemistry.comyoutube.com This multi-step process is favored because of the ability of tertiary alcohols to form a relatively stable tertiary carbocation intermediate. masterorganicchemistry.comacs.org

The E1 mechanism consists of the following key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl (-OH) group of the alcohol, converting it into a much better leaving group, water (-OH₂⁺). masterorganicchemistry.comopenstax.org

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction. masterorganicchemistry.comprexams.comyoutube.com

Deprotonation to Form the Alkene: A base (such as water or the conjugate base of the acid catalyst, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of the carbon-carbon double bond. masterorganicchemistry.comprexams.com

Table 2: E1 Dehydration Mechanism for this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the alcohol by an acid catalyst (H₃O⁺). | 2-Methyl-2-undecyloxonium ion |

| 2 | Loss of water (leaving group) to form a stable tertiary carbocation. | 2-Methyl-2-undecyl carbocation |

| 3 | A weak base (H₂O) removes a proton from an adjacent carbon to form the alkene. | 2-Methyl-2-undecene (major) or 2-Methyl-1-undecene (minor) |

The stability of the tertiary carbocation is the primary reason why tertiary alcohols undergo dehydration more readily than secondary or primary alcohols. openstax.orgacs.org

Derivatization for Enhanced Functionality and Research Applications

The hydroxyl group of this compound can be chemically modified, or derivatized, to alter its properties for specific applications, particularly in analytical chemistry and organic synthesis.

One common derivatization technique is silylation , which involves converting the alcohol to a trimethylsilyl (B98337) (TMS) ether. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. acs.org This conversion is frequently employed in gas chromatography (GC) analysis, as the resulting silyl (B83357) ether is more volatile and less polar than the parent alcohol, leading to improved chromatographic separation and detection. acs.org

Another important derivatization is the conversion of the alcohol into an alkyl tosylate . This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. openstax.org The tosylate group is an excellent leaving group, much better than the original hydroxyl group. openstax.org This derivatization transforms the alcohol into a substrate that can readily undergo nucleophilic substitution reactions, thus providing a route to a wide range of other functional groups. openstax.org

Table 3: Common Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Class | Purpose |

| Silylation | BSTFA | Silyl Ether | Increase volatility for GC analysis. acs.org |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Alkyl Tosylate | Convert -OH to a good leaving group for substitution reactions. openstax.org |

| Esterification | Carboxylic Acid/Acyl Chloride | Ester | Fragrance applications, protecting group in synthesis. |

These derivatization strategies significantly expand the synthetic utility and analytical accessibility of this compound.

Esterification Reactions

Esterification of tertiary alcohols such as this compound can be challenging under standard Fischer esterification conditions due to their propensity to undergo elimination (dehydration) in the presence of strong acids at elevated temperatures. google.comwikipedia.org However, specific methodologies can be employed to achieve the formation of esters.

One notable study involves the reaction of this compound with salicylic (B10762653) acid, a process relevant to the synthesis of alkylsalicylic acids used as oil additives. whiterose.ac.uk In this investigation, a mixture containing primarily this compound was subjected to standard alkylation reaction conditions with methyl salicylate (B1505791) and a sulfuric acid catalyst. whiterose.ac.uk The reaction proceeds via the formation of a tertiary carbocation from this compound, which then alkylates the salicylic acid ring, a reaction that is technically an alkylation but involves ester intermediates and is closely related to direct esterification pathways under these conditions.

The major product identified was 5-t-dodecylsalicylic acid, indicating that a Friedel-Crafts-type alkylation of the aromatic ring is the predominant pathway over simple O-acylation (ester formation) at the hydroxyl group of salicylic acid under these strong acid conditions. whiterose.ac.uk The purity of the desired 5-t-dodecylsalicylic acid was found to be lower when using the alcohol as the alkylating agent compared to using its corresponding ether, 2-methoxy-2-methylundecane. whiterose.ac.uk

Table 1: Research Findings on the Reaction of this compound with Salicylic Acid whiterose.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Key Product | Product Purity |

| This compound | Methyl Salicylate | Sulfuric Acid | 5-t-dodecylsalicylic acid | 26% |

Data synthesized from a study on the alkylation of salicylic acids. The reaction was performed on a small scale under standard alkylation conditions. whiterose.ac.uk

The lower purity suggests that the direct use of the tertiary alcohol leads to more side reactions compared to using a pre-formed ether as the alkylating agent. whiterose.ac.uk This highlights the complex reactivity of tertiary alcohols in strong acid, where dehydration and subsequent alkene-mediated reactions can compete with the desired transformation.

Etherification Reactions

The synthesis of ethers from tertiary alcohols like this compound presents significant synthetic challenges, primarily due to the steric hindrance around the hydroxyl group and the stability of the corresponding tertiary carbocation.

The most common method for ether synthesis, the Williamson ether synthesis, is generally unsuitable for tertiary alcohols. rsc.org This reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide attacks an alkyl halide. rsc.org Attempting to use a tertiary alkoxide with a primary alkyl halide is possible, but if the synthesis requires a tertiary alkyl halide to react with an alkoxide, the reaction fails. rsc.org The alkoxide, being a strong base, will preferentially induce an E2 elimination reaction with the tertiary alkyl halide, yielding an alkene instead of the desired ether. whiterose.ac.ukcommonorganicchemistry.com In the case of this compound, deprotonation would form the 2-methyl-2-undecoxide ion. While this could theoretically react with a simple alkyl halide like methyl iodide, the reverse reaction using methoxide (B1231860) and a 2-halo-2-methylundecane would result almost exclusively in elimination to form 2-methyl-1-undecene and other isomers.

Alternative methods for the synthesis of tertiary ethers exist, although they are not without their own challenges:

Acid-Catalyzed Addition of Alcohols to Alkenes: A potential route to ethers from this compound involves its acid-catalyzed dehydration to form 2-methyl-1-undecene, followed by the acid-catalyzed addition of a different alcohol to this alkene. masterorganicchemistry.comlibretexts.org This method relies on the formation of a stable tertiary carbocation from the alkene, which is then trapped by an alcohol solvent. masterorganicchemistry.com However, controlling the reaction to prevent polymerization of the alkene or reaction with the starting alcohol can be difficult.

Oxymercuration-Demercuration: A more reliable, albeit less atom-economical, method for the synthesis of tertiary ethers is the alkoxymercuration-demercuration of an alkene. masterorganicchemistry.com This involves reacting an alkene (like 2-methyl-1-undecene) with an alcohol in the presence of a mercury(II) salt (e.g., Hg(OAc)\textsubscript{2}), followed by reduction with sodium borohydride. masterorganicchemistry.com This pathway avoids carbocation rearrangements and often gives better yields of the desired ether. masterorganicchemistry.com

Dehydrative Etherification: Newer strategies involve dehydrative etherification using specific catalysts, such as nanoporous aluminosilicates, which can facilitate the reaction between two alcohols under neutral conditions, potentially avoiding the elimination side reactions common with strong acids. scispace.com

Table 2: Feasibility of Etherification Methods for this compound

| Method | Reactants | General Feasibility for Tertiary Alcohols | Key Challenges |

| Williamson Ether Synthesis | 2-Methyl-2-undecoxide + Primary Alkyl Halide | Possible | Strong basicity of alkoxide can be problematic. |

| Williamson Ether Synthesis | Alkoxide + 2-Halo-2-methylundecane | Not Feasible | E2 elimination is the major pathway. rsc.org |

| Acid-Catalyzed Addition | 2-Methyl-1-undecene + Alcohol | Feasible | Polymerization, competing reactions, carbocation rearrangements. masterorganicchemistry.com |

| Oxymercuration-Demercuration | 2-Methyl-1-undecene + Alcohol | Feasible | Use of toxic mercury reagents. masterorganicchemistry.com |

Due to these challenges, there is limited specific literature detailing the successful synthesis of simple ethers directly from this compound. The reactivity profile strongly favors elimination, making it a more likely precursor for alkenes than for ethers under many standard synthetic conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 2 Undecanol

Development and Refinement of Chromatographic Techniques for Separation

Chromatographic methods are fundamental for the isolation and quantification of 2-Methyl-2-undecanol from complex matrices. The optimization of these techniques is crucial for achieving high resolution and sensitivity.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Optimization of GC methods focuses on achieving sharp peaks and good separation from other components.

Temperature Programming: A key parameter in the GC analysis of long-chain alcohols is the oven temperature program. A typical approach involves starting at a lower temperature and gradually increasing it. This allows for the elution of more volatile compounds first, followed by the less volatile ones, improving separation and peak shape. For a compound like this compound, a generic temperature program might start at around 55°C, hold for a couple of minutes, and then ramp up at a rate of 4°C per minute to a final temperature of 180°C sigmaaldrich.com. The ramp rate can be optimized based on the complexity of the sample matrix, with a general guideline being a rate of 10°C per column hold-up time elementlabsolutions.com.

Column Selection: The choice of the GC column's stationary phase is critical. For polar analytes like alcohols, a polar stationary phase is often preferred to achieve good peak shapes. An inert ionic liquid column, for instance, has been shown to produce excellent peak shapes for primary alcohols in a temperature-programmed analysis sigmaaldrich.com.

Interactive Data Table: Illustrative GC Parameters for Long-Chain Alcohol Analysis

| Parameter | Value | Rationale |

| Column | SLB-IL111i, 30 m x 0.25 mm I.D., 0.20 µm | Inert ionic liquid phase provides good peak shape for polar analytes. |

| Oven Program | 55°C (2 min), then 4°C/min to 180°C | Gradual temperature increase allows for separation of compounds with varying volatility. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the long-chain alcohol. |

| Detector | FID, 260°C | Flame Ionization Detector is a robust and sensitive detector for organic compounds. |

| Carrier Gas | Helium, 28 cm/sec | Inert carrier gas for transporting the analyte through the column. |

| Injection | 1 µL, 100:1 split | Split injection is suitable for concentrated samples to avoid column overloading. |

Note: This table provides illustrative parameters based on the analysis of C1-C12 primary alcohols and serves as a starting point for the optimization of this compound analysis.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Reversed-Phase Chromatography: For a moderately non-polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like methanol or acetonitrile libretexts.org. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Mobile Phase Composition: The composition of the mobile phase is a critical parameter for optimizing the separation. By adjusting the ratio of the organic modifier to water, the retention time of this compound can be controlled. A higher concentration of the organic modifier will decrease the retention time, while a lower concentration will increase it. For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, can be employed to achieve better separation of all components.

Derivatization: To enhance the detectability of alcohols, which lack a strong chromophore for UV detection, pre-column derivatization can be employed. This involves reacting the alcohol with a chromogenic agent to form a derivative that can be easily detected by a UV detector nist.gov.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methyl and methylene protons of the undecyl chain, as well as a singlet for the two methyl groups attached to the tertiary carbon. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent. The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon atom bearing the hydroxyl group and the two equivalent methyl groups will have characteristic chemical shifts influenced by the electronegative oxygen atom docbrown.infodocbrown.info.

DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT technique is particularly useful for identifying the types of carbon atoms (CH, CH₂, CH₃, and quaternary C). A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons will be absent. This is instrumental in confirming the presence of the quaternary carbon at the C-2 position in this compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| C1 (CH₃) | ~14 | CH₃ |

| C2 (C-OH) | ~70-75 | C (Quaternary) |

| C3-C10 (CH₂) | ~22-32 | CH₂ |

| C11 (CH₃) | ~23 | CH₃ |

| C2-CH₃ (x2) | ~29 | CH₃ |

Note: These are predicted chemical shifts based on typical values for long-chain alcohols and tertiary carbons. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization (EI-MS): In electron ionization mass spectrometry, the molecular ion of a tertiary alcohol like this compound is often weak or absent due to its instability youtube.commiamioh.edu. The fragmentation pattern is therefore crucial for identification.

Key Fragmentation Pathways:

Alpha-Cleavage: The most significant fragmentation pathway for tertiary alcohols is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this would involve the loss of one of the methyl groups or the nonyl group, leading to the formation of stable carbocations. The loss of the longer nonyl radical would result in a prominent peak.

Dehydration: Another common fragmentation pathway is the loss of a water molecule (18 amu), leading to the formation of an alkene radical cation youtube.com.

Interactive Data Table: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| M+ (186) | [C₁₂H₂₆O]⁺ | Molecular Ion (likely very weak or absent) |

| M-15 (171) | [M - CH₃]⁺ | Alpha-cleavage |

| M-18 (168) | [M - H₂O]⁺ | Dehydration |

| M-127 (59) | [M - C₉H₁₉]⁺ | Alpha-cleavage (loss of nonyl radical) |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Characteristic Vibrational Modes:

O-H Stretch: A strong and broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols spectroscopyonline.com.

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ in both IR and Raman spectra correspond to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain researchgate.net.

C-O Stretch: The C-O stretching vibration for a tertiary alcohol typically appears in the IR spectrum in the range of 1100-1210 cm⁻¹ spectroscopyonline.com. This peak is often strong and can help distinguish it from primary and secondary alcohols.

Skeletal Vibrations: The Raman spectrum is particularly useful for observing the symmetric skeletal vibrations of the carbon backbone, which typically appear in the fingerprint region below 1500 cm⁻¹ s-a-s.org.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | Strong |

| C-O Stretch (Tertiary Alcohol) | 1100 - 1210 | IR | Strong |

| C-C Skeletal Stretch | 800 - 1200 | Raman | Medium to Strong |

Computational and Theoretical Chemistry of 2 Methyl 2 Undecanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of 2-methyl-2-undecanol. These methods offer a microscopic view of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. It is often employed to predict the ground state properties of molecules like this compound. DFT calculations can provide valuable information about the molecule's geometry, energy, and other electronic properties. researchgate.netresearchgate.net For instance, DFT has been utilized to study the geometries and dipole moments of molecules, which are crucial for understanding their interactions. researchgate.net

While specific DFT studies exclusively focused on this compound are not widely available in the reviewed literature, the principles of DFT are broadly applicable. For similar molecules, DFT has been used to calculate properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are essential for predicting chemical reactivity. biochempress.com

Table 1: Computed Ground State Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 186.33 g/mol | nih.gov |

| XLogP3-AA | 4.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

| Exact Mass | 186.198365449 Da | nih.gov |

| Monoisotopic Mass | 186.198365449 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Complexity | 110 | nih.gov |

| IUPAC Name | 2-methylundecan-2-ol | nih.gov |

This table presents data computed by various methods as referenced and may not be the result of direct DFT calculations for all entries.

Molecular orbital (MO) analysis provides a deeper understanding of the bonding within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. biochempress.com

For aliphatic alcohols, quantum chemical descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) have been used in quantitative structure-activity relationship (QSAR) models to predict toxicity. researchgate.net Although specific MO diagrams for this compound are not readily found in the searched literature, the principles of MO theory suggest that the oxygen atom's lone pairs will contribute significantly to the HOMO, making the hydroxyl group a likely site for electrophilic attack. The long alkyl chain will primarily consist of sigma bonds, contributing to the lower energy molecular orbitals.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. beilstein-journals.org These simulations can reveal the different conformations a molecule like this compound can adopt and the relative energies of these conformations. The long, flexible nonyl chain of this compound allows for a multitude of conformational isomers.

MD simulations have been employed to study the behavior of similar long-chain alcohols, such as undecanol (B1663989), in monolayers. acs.org For this compound, MD simulations could elucidate how the methyl group at the 2-position influences the conformational freedom of the alkyl chain and the accessibility of the hydroxyl group. Such studies are crucial for understanding how the molecule interacts with other molecules or surfaces. beilstein-journals.orgnih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for predicting reaction mechanisms and analyzing the transition states of chemical reactions. thermofisher.com For this compound, potential reactions of interest include dehydration and etherification. osti.gov

In the context of alcohol dehydration, computational studies can help distinguish between different mechanisms, such as E1 and E2. acs.org For tertiary alcohols like this compound, the E1 mechanism, which proceeds through a carbocation intermediate, is often favored. acs.org Quantum chemical calculations can be used to determine the activation energies for these pathways and identify the structure of the transition states. sci-hub.se

For example, in the acid-catalyzed dehydration of this compound, the reaction would likely proceed through the following steps:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of the water molecule to form a tertiary carbocation.

Deprotonation of an adjacent carbon to form an alkene.

Computational analysis of the transition state for each step can provide insights into the reaction kinetics. thermofisher.com Similarly, the mechanisms of other reactions, such as oxidation or esterification, can be investigated using these theoretical approaches.

Biological and Ecological Interactions of 2 Methyl 2 Undecanol

Biochemical Pathway Integration and Metabolic Fate Studies

The metabolic fate of a chemical compound is crucial to understanding its biological activity and persistence. For 2-methyl-2-undecanol, its metabolism is expected to follow pathways characteristic of tertiary alcohols, which differ significantly from those of primary and secondary alcohols.

Mammalian Metabolism In mammals, primary and secondary alcohols are typically oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. However, tertiary alcohols like this compound are resistant to this primary oxidation pathway because the carbon atom bearing the hydroxyl group has no hydrogen atoms to be removed. nih.gov Consequently, the principal metabolic route for tertiary alcohols is detoxification via conjugation, primarily with glucuronic acid, to form a more water-soluble glucuronide conjugate that can be readily excreted in urine and feces. inchem.orgeuropa.eu While some in vivo oxidation of the simpler tertiary butanol has been observed, leading to acetone (B3395972) and CO2, conjugation remains the major clearance mechanism for more complex tertiary alcohols. nih.gov

In contrast, a primary alcohol isomer like 2-methyl-1-undecanol (B78878) would be expected to undergo oxidation to its corresponding aldehyde (2-methylundecanal) and then to a carboxylic acid (2-methylundecanoic acid). oecd.org A secondary alcohol isomer, 2-undecanol (B40161), can be oxidized to its corresponding ketone, 2-undecanone (B123061), although conjugation also serves as a competing and significant elimination pathway. nih.gov

| Alcohol Type (C12 Isomer Example) | Primary Metabolic Pathway | Key Enzymes/Processes | Primary Metabolites | Reference |

|---|---|---|---|---|

| Primary Alcohol (e.g., 2-Methyl-1-undecanol) | Oxidation | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Aldehydes, Carboxylic Acids | oecd.org |

| Secondary Alcohol (e.g., 2-Undecanol) | Oxidation & Conjugation | Alcohol Dehydrogenase (ADH), UDP-glucuronosyltransferases (UGTs) | Ketones, Glucuronides | nih.gov |

| Tertiary Alcohol (e.g., this compound) | Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronides | inchem.orgeuropa.eu |

Microbial Metabolism Microorganisms exhibit a broader range of metabolic capabilities and can degrade compounds that are recalcitrant in mammals. Certain bacteria are capable of metabolizing tertiary alcohols, although the process is often slow. nih.gov The degradation of tert-amyl alcohol by Aquincola tertiaricarbonis has been shown to proceed not via hydroxylation, but through a desaturation reaction catalyzed by a specific monooxygenase (MdpJ), forming an unsaturated alcohol (hemiterpene). nih.gov Other microbial pathways for tertiary alcohols like tert-butanol (B103910) involve initial hydroxylation by monooxygenases to form a diol, which is then further oxidized. asm.org By analogy, it is plausible that certain soil or gut microbes could metabolize this compound through similar initial oxidation or desaturation steps, breaking it down into smaller, assimilable molecules.

Interactions with Biomacromolecules and Cellular Components

The physical and chemical properties of this compound, particularly its amphiphilic nature, dictate its interactions at a cellular level. The long, 12-carbon aliphatic chain is highly lipophilic, while the hydroxyl group provides a polar, hydrophilic site.

Interaction with Cell Membranes Like other long-chain alcohols, this compound is expected to interact with and partition into the lipid bilayers of cell membranes. plos.orgnih.gov The lipophilic tail would embed within the hydrophobic core of the membrane, while the polar hydroxyl head would orient towards the aqueous environment or the polar head groups of the phospholipids. plos.org This insertion can disrupt the physical structure of the membrane, leading to an increase in membrane fluidity and permeability. frontiersin.orgnih.gov Such alterations in the lipid environment can, in turn, influence the function of integral and membrane-associated proteins, such as receptors, ion channels, and enzymes, by changing their conformational dynamics. plos.orgfrontiersin.orgnih.gov

Antimicrobial Activity Long-chain alcohols are known for their antimicrobial properties, and this activity is often dependent on the length of the alkyl chain. nih.gov Studies on a series of primary long-chain alcohols against Staphylococcus aureus have shown that antibacterial activity varies with chain length, exhibiting a "cutoff effect." researchgate.netnih.gov For instance, 1-decanol (B1670082) and 1-undecanol (B7770649) show bactericidal activity linked to membrane damage, causing leakage of potassium ions. researchgate.netnih.gov Interestingly, 1-dodecanol (B7769020) (a C12 primary alcohol) demonstrates very high antibacterial activity but does not appear to cause significant membrane damage, suggesting an alternative mechanism of action for alcohols of this specific chain length. nih.gov The antimicrobial action of these compounds is generally attributed to a balance between their lipophilicity, which allows them to penetrate cell membranes, and their polar functional group. mst.edu Given these findings, this compound, as a C12 alcohol, is predicted to possess antimicrobial properties, though its specific mechanism and efficacy have not been detailed in published research.

| Compound (Primary n-Alkanol) | Carbon Chain Length | Antibacterial Activity vs. S. aureus | Membrane Damaging Activity (K+ Leakage) | Reference |

|---|---|---|---|---|

| 1-Nonanol | 9 | Bactericidal | Yes | nih.gov |

| 1-Decanol | 10 | Bactericidal | Yes | researchgate.netnih.gov |

| 1-Undecanol | 11 | Bactericidal | Yes | researchgate.netnih.gov |

| 1-Dodecanol | 12 | High (Bacteriostatic) | No | nih.gov |

| 1-Tridecanol | 13 | High (Bacteriostatic) | No | nih.gov |

Ecological Roles and Environmental Interactions

The ecological significance of this compound has not been established, and it has not been identified as a semiochemical (a chemical involved in communication) or an allelochemical in published studies. However, its isomers and related compounds are known to play various roles in nature, suggesting potential, though uncharacterized, functions for the tertiary alcohol.

Many long-chain alcohols serve as chemical signals. The secondary isomer, 2-undecanol, is a well-documented semiochemical. It is a component of volatile oils in various plants and acts as a pheromone for different species of Hymenoptera. nih.govebi.ac.uk Notably, it is a male-produced aggregation pheromone in the strawberry sap beetle, Lobiopa insularis. ebi.ac.uk Research has also explored the interaction of undecanol (B1663989) with odorant-binding proteins (OBPs) in insects, which is the first step in olfactory recognition. mdpi.com Furthermore, 2-undecanol is produced by beneficial endophytic bacteria, where it may contribute to inhibiting the growth of pathogenic fungi. researchgate.net

The linear primary isomer, 1-undecanol, is found naturally in fruits like apples and bananas. atamanchemicals.com The related aldehyde, 2-methylundecanal, is a natural component of kumquat peel oil. wikipedia.org The presence of these structural relatives in plants and insects highlights that the C12 backbone, including in branched forms, is utilized in biological systems for signaling and defense. While the specific role of this compound remains unknown, its structural properties suggest it could potentially function as a volatile organic compound in plant-insect or microbe-microbe interactions.

| Compound | Isomer/Related Type | Known Ecological Role / Natural Occurrence | Reference |

|---|---|---|---|

| 2-Undecanol | Secondary Isomer | Insect aggregation pheromone; Plant metabolite; Antifungal volatile from bacteria | nih.govebi.ac.ukresearchgate.net |

| 1-Undecanol | Linear Isomer | Natural component of fruits (apples, bananas) | atamanchemicals.com |

| 2-Methyl-1-undecanol | Primary Isomer | Identified in rice | thegoodscentscompany.com |

| 2-Methylundecanal | Related Aldehyde | Natural component of kumquat peel oil | wikipedia.org |

| This compound | Tertiary Alcohol (Subject) | No documented ecological role |

Environmental Fate and Degradation Studies of 2 Methyl 2 Undecanol in Natural Systems

Biodegradation Pathways by Microbial Communities

Biodegradation by microbial communities is a primary mechanism for the removal of aliphatic alcohols from soil and water systems. Microorganisms can utilize these compounds as sources of carbon and energy.

Research on analogous compounds suggests that the biodegradation of branched-chain alcohols like 2-methyl-2-undecanol likely proceeds through oxidative pathways. While specific studies on this compound are limited, pathways for similar structures, such as other methyl-branched alcohols and methyl ketones, have been investigated.

One potential pathway involves the subterminal oxidation of the alkyl chain. Studies on the degradation of methyl ketones, which are structurally related, show that microorganisms like Pseudomonas species can introduce a hydroxyl group, leading to the formation of an alcohol and subsequent cleavage of the molecule. asm.org For this compound, a tertiary alcohol, the initial oxidation step is more challenging than for primary or secondary alcohols. However, microorganisms have evolved diverse enzymatic systems to attack such recalcitrant molecules.

A plausible pathway could involve an initial enzymatic attack at a different position on the carbon chain, away from the tertiary carbon, or through a mechanism that circumvents the stable tertiary alcohol group. The metabolism of higher alcohols in various microorganisms is known to occur via the Ehrlich or Harris pathways, which convert amino acids or sugars into alcohols. nih.gov Conversely, degradation can occur through the reversal of these pathways, involving alcohol dehydrogenases and other oxidoreductases to convert the alcohol into an aldehyde or ketone, which can then enter central metabolic cycles. nih.gov For branched compounds like 2-methylpropene, degradation has been shown to involve enzymes such as monooxygenases, epoxide hydrolases, and mutases, which rearrange the carbon skeleton. nih.gov

| Pathway Step | Enzyme Class | Description | Reference |

|---|---|---|---|

| Initial Oxidation | Monooxygenase / Hydroxylase | Introduction of an oxygen atom to initiate degradation, potentially at a subterminal position. | asm.orgnih.gov |

| Conversion to Aldehyde/Ketone | Alcohol Dehydrogenase | Oxidation of the alcohol group (if accessible or after molecular rearrangement) to a more reactive carbonyl group. | nih.gov |

| Carbon Skeleton Rearrangement | Mutase | Rearrangement of the branched structure to facilitate further degradation, as seen in other branched compounds. | nih.gov |

| Beta-Oxidation | Acyl-CoA Dehydrogenase | Sequential cleavage of two-carbon units from the fatty acid chain after conversion, feeding into central metabolism. | asm.org |

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The mobility and bioavailability of this compound in the environment are heavily influenced by its adsorption and desorption characteristics in soil and sediment. ecetoc.org The extent of this interaction is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, reducing its mobility in water.

Due to its long alkyl chain and consequent hydrophobicity, this compound is expected to exhibit significant adsorption to soil and sediment. An experimental study on a category of related long-chain alcohols using High-Performance Liquid Chromatography (HPLC) determined a high adsorption coefficient. europa.eu For a substance analogous to this compound, a log Koc value of 4.53 was determined, which corresponds to a Koc of 33,983 L/kg. europa.eu

This high Koc value suggests that this compound will be largely immobile in soil environments. It will partition strongly to the solid phase, particularly in soils and sediments with high organic carbon content. ecetoc.org This strong adsorption reduces its concentration in the aqueous phase, thereby limiting its potential for leaching into groundwater. ecetoc.org However, it also means the compound can persist in the soil or sediment matrix for longer periods, where it is available for degradation by soil-dwelling microbial communities. The process of sorption can be complex, involving an initial rapid phase followed by slower diffusion into the matrix of organic matter over time. ecetoc.org

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Adsorption Coefficient (Koc) | 33,983 L/kg | OECD Guideline 121 (HPLC Method) | europa.eu |

| Log Koc | 4.53 | OECD Guideline 121 (HPLC Method) | europa.eu |

| Mobility Interpretation | Immobile | Based on high Koc value | ecetoc.orgeuropa.eu |

Emerging Applications and Interdisciplinary Research of 2 Methyl 2 Undecanol

Role in Advanced Chemical Synthesis as an Intermediate

2-Methyl-2-undecanol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the production of specialty chemicals. Its tertiary alcohol functional group allows it to act as a precursor for the introduction of the bulky 2-methylundecan-2-yl group into other molecules.

A notable application is in the synthesis of alkylated phenols, which are important intermediates for producing a variety of fine chemicals. slchemtech.com The alkylation of phenols involves the substitution of hydrogen atoms on the aromatic ring with alkyl groups. slchemtech.com This can be achieved through methods like the Friedel-Crafts alkylation reaction, which typically uses an acid catalyst. slchemtech.com

One specific and well-documented use of this compound is in the alkylation of salicylic (B10762653) acid to produce long-chain alkylsalicylic acids. These compounds are utilized as additives in lubricating oils, where they function as detergents to keep engines clean and neutralize acids formed during oxidation processes. In a study focused on developing a novel synthetic route to these oil additives, this compound was synthesized and then reacted with salicylic acid. The reaction yielded 5-t-dodecylsalicylic acid as the major product, demonstrating the role of this compound as a key intermediate in introducing the dodecyl group to the salicylic acid backbone.

The general reaction for the alkylation of phenols can be catalyzed by various systems, including base metal oxides and noble metal complexes, and can proceed through different mechanisms depending on the catalyst and reaction conditions. nih.gov For instance, anatase TiO2 has been shown to catalyze the selective α-C alkylation of phenols with alcohols. nih.gov

The synthesis involving this compound highlights its utility in creating molecules with specific functionalities tailored for high-performance applications.

Table 1: Synthesis of 5-t-dodecylsalicylic acid using this compound

| Reactant A | Reactant B | Major Product | Application of Product |

|---|---|---|---|

| This compound | Salicylic Acid | 5-t-dodecylsalicylic acid | Lubricating oil additive (detergent) |

Potential in Materials Science Research

The structural characteristics of this compound, particularly its branched alkyl chain and hydroxyl group, make it a candidate for investigation in materials science. Its amphiphilic nature, though modest, allows it to be explored in the formulation of surfactants and as a component in polymeric materials.

Research into the preparation of nonionic surfactants has identified this compound as a potential starting material. Nonionic surfactants are valued for their use in detergents, emulsifying agents, and cleansing agents. The process of oxyalkylation, where alkylene oxides like ethylene (B1197577) oxide or propylene (B89431) oxide are added to an alcohol, is a common method for producing these surfactants. A patent for preparing nonionic surfactants lists this compound among a variety of alcohols that can be used as the reactive hydrogen compound in this process. The branched structure of this compound can influence the properties of the resulting surfactant, such as its surface tension, foaming ability, and emulsification performance.

The exploration of branched-chain alcohols like this compound in these applications is driven by the need for materials with tailored properties. The branching in the alkyl chain can disrupt the packing of polymer chains or influence the geometry of surfactant micelles, leading to unique material characteristics.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Function of this compound | Potential Impact on Material Properties |

|---|---|---|

| Nonionic Surfactants | Reactive hydrogen compound for oxyalkylation | Influences surface tension, foaming, and emulsification |

| Polymer Stabilizers | Co-active agent | Enhances protection against UV and thermal degradation |

Exploration in Green Chemistry Processes

The principles of green chemistry encourage the use of sustainable and environmentally benign chemical processes. In this context, this compound is a subject of interest due to its potential involvement in biocatalytic reactions and the use of greener solvent systems.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Lipases, a class of enzymes, are known to catalyze reactions involving alcohols, such as esterification and transesterification. While direct biocatalytic studies on this compound are not extensively documented, research on similar secondary and tertiary alcohols provides a strong indication of its potential. For instance, biocatalytic routes using lipases like Candida antarctica lipase (B570770) B have been developed for the stereoselective synthesis of other long-chain alcohols. These enzymatic methods offer high selectivity under mild reaction conditions, reducing the need for harsh chemicals and high energy input. acsgcipr.org

Alcohol oxidases are another class of enzymes with potential relevance. These enzymes can oxidize alcohols to aldehydes or ketones using molecular oxygen, a green oxidant, with water as the only byproduct. beilstein-journals.org An engineered alcohol oxidase has been used in a biocatalytic approach to purify alkyl monoglucosides by selectively oxidizing a long-chain alcohol by-product. researchgate.net This demonstrates the potential for using biocatalysts to perform selective transformations in complex mixtures containing alcohols like this compound.

The use of green solvents is another key aspect of sustainable chemistry. Supercritical carbon dioxide (scCO₂) and liquid CO₂ are being explored as environmentally friendly alternatives to traditional organic solvents for enzymatic reactions. diva-portal.org These solvents are non-toxic, non-flammable, and can be easily removed from the reaction mixture. diva-portal.org Research has shown that lipase-catalyzed reactions, including those with secondary alcohols, can be successfully carried out in these CO₂-based systems. diva-portal.org The application of such green solvent technology to reactions involving this compound could significantly improve the sustainability of processes where it is used as a reactant or synthesized as a product.

The exploration of this compound within the framework of green chemistry is still an emerging area, but the advancements in biocatalysis and green solvent technology present promising avenues for its future sustainable synthesis and application.

Table 3: Potential Green Chemistry Approaches for this compound

| Green Chemistry Approach | Specific Technology | Potential Application for this compound |

|---|---|---|

| Biocatalysis | Lipase-catalyzed reactions | Synthesis of esters from this compound |

| Biocatalysis | Alcohol oxidase-catalyzed reactions | Selective oxidation of this compound |

| Green Solvents | Supercritical CO₂ / Liquid CO₂ | Reaction medium for synthesis or transformation |

Conclusion and Future Research Directions for 2 Methyl 2 Undecanol

Summary of Current Research Gaps

The scientific literature reveals significant gaps in the understanding of 2-methyl-2-undecanol. Currently, its documented research is sparse, with most information being limited to basic chemical identifiers and computed properties available in chemical databases. There is a notable lack of comprehensive studies on its physical, chemical, and biological properties.

A primary research gap is the absence of detailed experimental data. While its molecular formula (C12H26O) and molecular weight are established, empirical data on properties such as boiling point, melting point, density, and spectroscopic characteristics (NMR, IR, Mass Spectra) are not widely published. nih.gov This contrasts with its structural isomers, such as 1-dodecanol (B7769020) and 2-undecanol (B40161), which are better characterized. oecd.orgwikipedia.orgnih.gov For instance, 2-undecanol has been identified in various natural sources and its role as a flavouring agent and pheromone has been noted. nih.gov The potential applications of this compound remain largely unexplored, unlike its primary and secondary alcohol counterparts which are used in cosmetics, detergents, and as chemical intermediates. oecd.orgwikipedia.orgatamankimya.com

Furthermore, the reactivity of this compound is poorly documented. Information regarding its behavior in common organic reactions, its stability, and its potential as a precursor for other compounds is needed. Studies on related long-chain alcohols have investigated their adsorption on surfaces and their tribological properties, but similar research for this compound is absent. imaging.org The identification of 2-undecanol in the extracts of medicinal plants like Polyalthia sclerophylla suggests that its isomers could also possess interesting biological activities, representing another significant knowledge gap. samipubco.comals-journal.comals-journal.com

Recommendations for Future Synthetic Innovations

The development of efficient and selective synthetic routes to this compound is a crucial area for future research. Current synthetic approaches for tertiary alcohols often face challenges such as lack of selectivity and the formation of byproducts.

One promising avenue for synthetic innovation is the refinement of Grignard reactions. The classical approach involves the reaction of methyl nonyl ketone (undecan-2-one) with a methylmagnesium halide. Future work could focus on optimizing reaction conditions, exploring novel catalysts, or using alternative organometallic reagents to improve yield and purity. Another established route to tertiary alcohols is the hydration of alkenes. The acid-catalyzed hydration of 2-methyl-1-undecene (B103759) would yield this compound, but this reaction is often plagued by rearrangements and the formation of isomeric alcohol byproducts. Innovations could involve the development of new catalytic systems, such as those using zeolites or heteropoly acids, to enhance the regioselectivity of the Markovnikov addition.

Modern synthetic methodologies also offer exciting possibilities. For example, novel methods for the synthesis of highly congested tertiary alcohols have been reported, such as the rearrangement of Breslow intermediates or acid-mediated deoxyfluorination of tertiary alcohols, which could be adapted for this compound. organic-chemistry.orgchemrxiv.orgacs.orgnih.gov Additionally, processes for dynamic kinetic resolution (DKR) are being developed for tertiary alcohols, which could allow for the synthesis of enantiomerically pure versions of chiral tertiary alcohols. researchgate.net While this compound is achiral, these advanced techniques highlight the growing toolkit available for complex alcohol synthesis.

Future research should also prioritize "green" chemistry principles, focusing on developing synthetic routes that utilize renewable starting materials, reduce waste, and employ environmentally benign catalysts and solvents. For instance, processes for producing long-chain secondary alcohols from fatty acid feedstocks are being patented, and similar bio-based routes could be envisioned for tertiary alcohols. google.com

Prospects for Mechanistic Studies and Theoretical Characterization

To support synthetic efforts and predict the behavior of this compound, detailed mechanistic studies and theoretical characterizations are essential. These investigations can provide fundamental insights into the molecule's electronic structure, reactivity, and intermolecular interactions.

Mechanistic studies should focus on elucidating the pathways of its formation and subsequent reactions. For instance, investigating the mechanism of alkene hydration would involve studying the carbocation intermediates, transition states, and the potential for rearrangements. Techniques such as isotopic labeling could be employed to trace the reaction pathways, similar to studies performed on other alcohol syntheses. Understanding the mechanisms of potential side reactions, such as elimination to form alkenes, is also critical for optimizing synthetic protocols.

Theoretical characterization using computational chemistry methods, such as Density Functional Theory (DFT), can be a powerful tool. These methods can be used to predict spectroscopic data (e.g., NMR and IR spectra), which would aid in the experimental identification and characterization of the compound. Molecular dynamics (MD) simulations could be employed to study the bulk properties of the liquid, its behavior in solutions, and its interactions at interfaces. researchgate.netacs.org Such simulations have been successfully used to characterize other long-chain alcohols, providing data on properties like viscosity and surface tension over a range of temperatures. researchgate.netacs.org These theoretical approaches can also be used to explore the molecule's potential for self-assembly or its role as a solvent or additive, guiding future experimental work into new applications.

Q & A

Q. What are the most reliable synthetic routes for producing 2-Methyl-2-undecanol in laboratory settings?

- Methodological Answer: The synthesis of branched-chain alcohols like this compound typically involves acid-catalyzed hydration of alkenes or Grignard reactions . For example, reacting methylmagnesium bromide with a long-chain aldehyde (e.g., undecanal) followed by quenching with water can yield tertiary alcohols. This approach aligns with methods used for synthesizing structurally similar alcohols like 2-Methyl-2-heptanol, where Grignard reagents are employed to introduce methyl branches . Purification via fractional distillation or column chromatography is recommended to isolate the target compound.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. GC-MS (electron ionization mode) can confirm molecular weight and fragmentation patterns, as demonstrated for compounds like 2-Methylundecanal . ¹H and ¹³C NMR analyses provide structural confirmation, particularly for distinguishing the tertiary alcohol group from primary/secondary isomers. Refractive index and specific gravity measurements, as outlined for 2-undecanol, can further validate purity .

Q. What experimental precautions are necessary when handling this compound due to its physicochemical properties?

- Methodological Answer: Due to its low volatility and potential flammability, experiments should be conducted in a fume hood with spark-free equipment. Storage in inert atmospheres (e.g., nitrogen) prevents oxidation. Safety protocols from hazard assessments of analogous alcohols, such as 2-Methylundecanal (CAS 110-41-8), recommend using PPE (gloves, goggles) and avoiding inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer: Discrepancies in solubility may arise from variations in temperature, solvent purity, or measurement techniques . A systematic approach involves:

- Replicating experiments under controlled conditions (e.g., 25°C ± 0.5°C).

- Using high-purity solvents (HPLC grade) and standardized shake-flask methods.

- Comparing results with predictive models like the Hansen Solubility Parameters or computational tools (e.g., COSMO-RS). This aligns with methodologies applied to resolve solubility conflicts in similar branched alcohols .

Q. What strategies optimize the yield of this compound in large-scale reactions while minimizing byproducts?

- Methodological Answer: Reaction optimization can involve:

- Catalyst screening : Transition-metal catalysts (e.g., palladium) or enzymatic systems may enhance selectivity.

- Temperature and pressure control : Elevated temperatures (80–100°C) in sealed reactors can favor equilibrium shifts toward the product.

- In-line monitoring : Techniques like FTIR spectroscopy track reaction progress in real time, reducing side reactions. These methods mirror approaches used in scaling up 2-Methyl-2-heptanol production .

Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying this?

- Methodological Answer: Use liposome-based assays or molecular dynamics simulations to study membrane permeability. For example, fluorescence anisotropy measurements with DPH probes can quantify changes in membrane fluidity induced by alcohol incorporation. Similar methodologies are applied to study alkane interactions in lipid bilayers .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and two-dimensional gas chromatography (GC×GC) coupled with time-of-flight detectors provide sensitivity for trace analysis. For example, GC×GC-TOF has been used to resolve complex mixtures of alcohols and aldehydes in fragrance research .

Q. How can thermodynamic properties (e.g., critical temperature, enthalpy of vaporization) be accurately determined for this compound?

- Methodological Answer: Differential scanning calorimetry (DSC) measures phase transitions, while vapor pressure osmometry determines activity coefficients. Computational tools like COSMOtherm predict properties based on molecular dynamics simulations, validated against experimental data for structurally related compounds .

Data Analysis and Interpretation

Q. How should researchers address variability in chromatographic retention times for this compound across different GC columns?

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.